The synthesis of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide typically involves several steps, utilizing various organic reactions to construct the complex structure.
The molecular structure of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
FNVFRLZMZCATLS-UHFFFAOYSA-N
The compound is likely to participate in various chemical reactions due to its functional groups.
The mechanism of action for 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide may involve interaction with specific biological targets, similar to other compounds with related structures.
Understanding the physical and chemical properties of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide is essential for predicting its behavior in biological systems.
The solubility profile in various solvents can be crucial for formulation in pharmaceutical applications.
The potential applications of 3-Fluoro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide span across medicinal chemistry and pharmacology.
This compound represents a promising area for further research due to its unique structure and potential biological activities, warranting further investigation into its pharmacological properties and therapeutic applications.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4